

Spectroscopic Analysis of Sodium Hydrogen Tartrate: A Technical Guide

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Compound of Interest

Compound Name: *Sodium bitartrate*

Cat. No.: *B3427548*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen tartrate (monosodium tartrate), with the chemical formula $C_4H_5NaO_6$, is the monosodium salt of L-(+)-tartaric acid. It is a white crystalline powder soluble in water and finds applications in various fields, including the food industry as a leavening agent and acidity regulator, and in analytical chemistry. A thorough understanding of its physicochemical properties through spectroscopic analysis is crucial for its application in research, particularly in drug development where it may be used as a counterion or an excipient. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize sodium hydrogen tartrate, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of sodium hydrogen tartrate is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Hydrogen Tartrate

Property	Value	Reference
Chemical Formula	<chem>C4H5NaO6</chem>	
Molecular Weight	172.07 g/mol	
Appearance	White crystalline powder	
Solubility	Soluble in water	
IUPAC Name	Sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate	

Spectroscopic Analysis

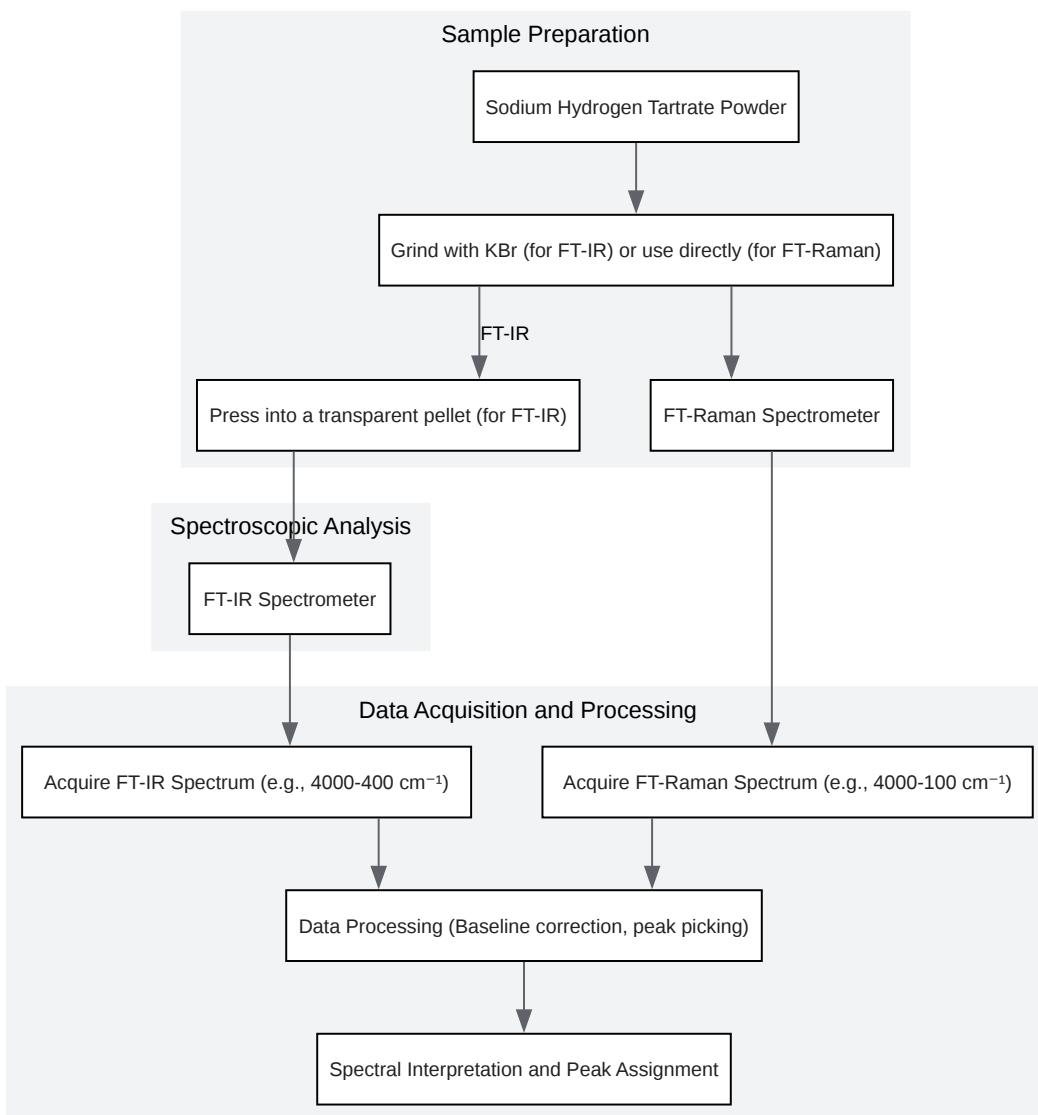
The structural elucidation and characterization of sodium hydrogen tartrate are primarily achieved through a combination of vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of sodium hydrogen tartrate.

A general workflow for the vibrational spectroscopic analysis of sodium hydrogen tartrate is depicted below.

Diagram 1: Experimental Workflow for Vibrational Spectroscopy

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Caption: Experimental workflow for vibrational spectroscopy.

FT-IR Spectroscopy Protocol (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of sodium hydrogen tartrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the finely ground mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
- Data Analysis:
 - Process the acquired spectrum using appropriate software for baseline correction and peak identification.

FT-Raman Spectroscopy Protocol:

- Sample Preparation:
 - Place a small amount of the crystalline sodium hydrogen tartrate powder directly into a sample holder (e.g., a glass capillary tube or an aluminum well).
- Instrumentation:
 - Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.
 - Focus the laser beam onto the sample.

- Collect the scattered radiation and record the Raman spectrum over a suitable spectral range (e.g., 4000-100 cm⁻¹).
- Data Analysis:
 - Process the spectrum for baseline correction and peak identification.

The characteristic vibrational frequencies and their assignments for sodium hydrogen tartrate monohydrate are summarized in Table 2.

Table 2: FT-IR and FT-Raman Peak Assignments for Sodium Hydrogen Tartrate Monohydrate

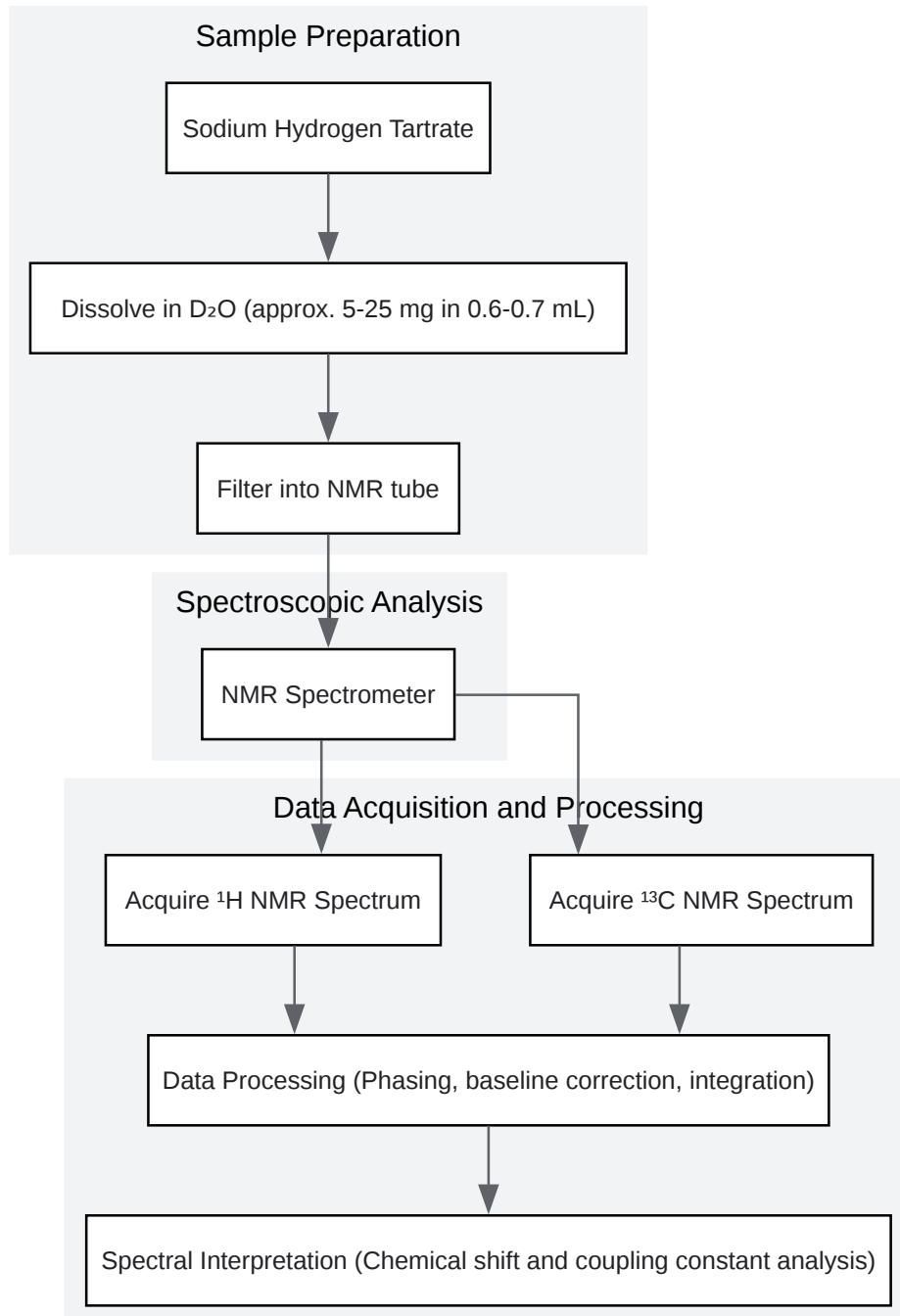
FT-IR (cm ⁻¹)	FT-Raman (cm ⁻¹)	Assignment	Vibrational Mode
3558	3556	O-H stretch	Water of hydration
3421	3420	O-H stretch	Water of hydration
2976	-	C-H stretch	Asymmetric
2936	2947	C-H stretch	Symmetric
1732	1735	C=O stretch	Carboxylic acid
1608	1610	C=O stretch	Carboxylate
1450	1452	C-H bend	
1410	1400	O-H in-plane bend	
1304	-	C-H in-plane bend	
1211	1215	C-O stretch	
1070	1066	C-O-H bend	
905	906	O-H out-of-plane bend	
878	887	C-C stretch	
789	783	C-H out-of-plane bend	
679	677	O-C=O bend	
617	592	O-H twist	
573	-	O-C=O wag	
523	-	O-C=O rock	
484	542	O-H twist	
-	456	O-H twist	
-	389	O-H twist	
-	167	Lattice vibrations	
-	143	Lattice vibrations	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For sodium hydrogen tartrate, ^1H and ^{13}C NMR spectra are typically acquired in a deuterated solvent, most commonly deuterium oxide (D_2O), due to its solubility in water.

The general procedure for NMR analysis is outlined in the following diagram.

Diagram 2: Experimental Workflow for NMR Spectroscopy

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Caption: Experimental workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation:
 - Dissolve approximately 5-25 mg of sodium hydrogen tartrate in 0.6-0.7 mL of deuterium oxide (D₂O).
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
 - Place the NMR tube in the spectrometer.
 - Acquire the ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for ¹H).
 - Use the deuterium signal from the solvent for field-frequency locking.
- Data Analysis:
 - Process the spectra, including Fourier transformation, phasing, baseline correction, and referencing the chemical shifts (typically to an internal or external standard).
 - For ¹H NMR, integrate the signals to determine the relative number of protons.

The expected ¹H and ¹³C NMR chemical shifts for sodium hydrogen tartrate in D₂O are presented in Tables 3 and 4.

Table 3: ¹H NMR Data for Sodium Hydrogen Tartrate in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
~4.5	Singlet	-CH(OH)-

Note: A reported ¹H NMR spectrum showed a single prominent peak at 4.514 ppm after removal of the solvent signal. The two methine protons are chemically equivalent and therefore appear as a single peak.

Table 4: ^{13}C NMR Data for Sodium Hydrogen Tartrate in D_2O

Chemical Shift (ppm)	Assignment
~75	-CH(OH)-
~178	-COO ⁻ and -COOH

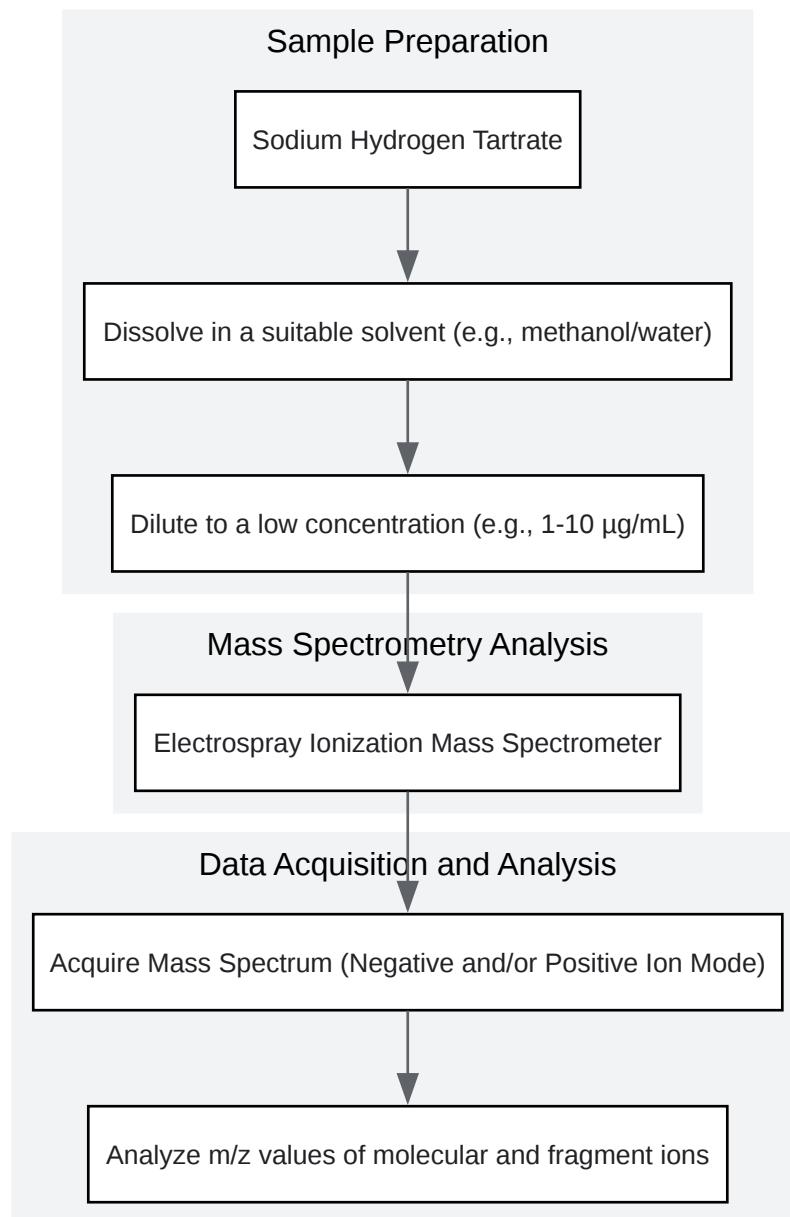
Note: Specific chemical shift values for ^{13}C NMR of sodium hydrogen tartrate were not explicitly found in the search results, but these are typical ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like sodium hydrogen tartrate.

The workflow for ESI-MS analysis is illustrated below.

Diagram 3: Experimental Workflow for ESI-Mass Spectrometry

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Caption: Experimental workflow for ESI-Mass Spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

- Sample Preparation:
 - Dissolve a small amount of sodium hydrogen tartrate in a suitable solvent mixture, such as methanol/water or acetonitrile/water.
 - Dilute the solution to a final concentration of approximately 1-10 µg/mL.
 - The addition of a small amount of a volatile acid (e.g., formic acid) or base may be necessary to promote ionization.
- Instrumentation:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. For sodium hydrogen tartrate, negative ion mode is often preferred to observe the deprotonated tartrate species.
- Data Analysis:
 - Analyze the mass-to-charge (m/z) ratios of the detected ions to identify the molecular ion and any fragment ions.

In negative ion mode ESI-MS, the primary ion expected for sodium hydrogen tartrate is the hydrogen tartrate anion.

Table 5: Expected Ions in ESI-MS of Sodium Hydrogen Tartrate

Ion	Formula	Calculated m/z	Ionization Mode
$[\text{M}-\text{Na}]^-$	$[\text{C}_4\text{H}_5\text{O}_6]^-$	149.0086	Negative
$[\text{M}+\text{Na}]^+$	$[\text{C}_4\text{H}_5\text{Na}_2\text{O}_6]^+$	194.9878	Positive

Note: The observed ions and their relative intensities can be influenced by the specific instrumental conditions.

Conclusion

The spectroscopic techniques of FT-IR, FT-Raman, NMR, and Mass Spectrometry collectively provide a comprehensive characterization of sodium hydrogen tartrate. This guide has detailed the experimental protocols and expected data for each of these methods. The provided information serves as a valuable resource for researchers and scientists in the accurate identification and quality control of this compound in various scientific and industrial applications, including its use in drug development.

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